

# SU11657 vs imatinib PDGFR inhibition

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**Compound Focus: SU11657**

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## Comparison of SU11657 and Imatinib

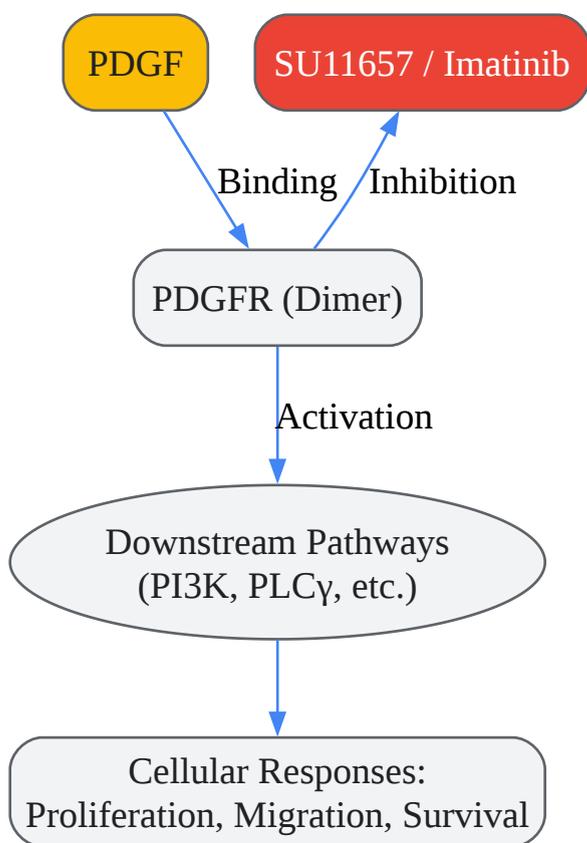
The table below summarizes the key characteristics of these two PDGFR receptor tyrosine kinase inhibitors (RTKIs) based on the available literature.

Feature	SU11657	Imatinib (STI571, Gleevec)
Primary Target(s)	PDGFR- $\alpha$ and PDGFR- $\beta$ [1]	PDGFR, c-Abl, Bcr-Abl, c-Kit [2] [3]
Inhibitor Type	Receptor Tyrosine Kinase Inhibitor (RTKI) [1]	Receptor Tyrosine Kinase Inhibitor (RTKI) [3]
Key Experimental Context	Attenuated radiation-induced pulmonary fibrosis in mice [1]	Attenuated radiation-induced pulmonary fibrosis in mice; approved for CML and GIST [1] [3]
Reported Efficacy	Prolonged survival in irradiated mice (20 Gy) when treatment started 3 days post-radiation [1]	Prolonged survival in irradiated mice (20 Gy) when treatment started 3 days post-radiation [1]
Quantitative Potency (IC <sub>50</sub> )	Information not available in search results	PDGFR kinase: ~0.12–0.15 $\mu$ M [3]

Feature	SU11657	Imatinib (STI571, Gleevec)
Selectivity Profile	Information not available in search results	Less selective; also inhibits c-Abl (IC <sub>50</sub> ~0.1–0.3 μM), Bcr-Abl (IC <sub>50</sub> ~0.25 μM), c-Kit (IC <sub>50</sub> <1 μM) [2] [3]

## Context and Mechanisms

The following diagram illustrates the basic PDGF signaling pathway and the mechanism of action for these inhibitors.



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- **Therapeutic Rationale:** PDGF signaling is pivotal in the pathogenesis of fibrotic diseases. Upon ligand binding, PDGFR dimerizes and activates its intracellular tyrosine kinase, triggering downstream pathways that lead to fibroblast proliferation and collagen production—key processes in fibrosis [1] [3]. Inhibiting this receptor is a validated strategy to attenuate fibrogenesis [1].

- **Mechanism of Action:** Both **SU11657** and Imatinib are ATP-competitive inhibitors that target the tyrosine kinase activity of the PDGFR. They work by binding to the kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signal transduction [1] [3] [4].
- **Broader Implications of Selectivity:** While high selectivity was initially thought to be ideal for kinase inhibitors, clinical experience with Imatinib revealed that multi-target inhibition can be beneficial. Its activity against c-Kit and PDGFR, in addition to Abl, expanded its therapeutic utility to diseases like gastrointestinal stromal tumors (GIST) and opened investigations for fibrotic disorders [2].

## Key Experimental Evidence

A foundational study investigating PDGFR inhibition for pulmonary fibrosis provides direct comparative data:

- **Experimental Model:** Thoraces of C57BL/6 mice were irradiated (20 Gy) to induce severe lung fibrosis [1].
- **Treatment Protocol:** Mice were treated with **SU11657**, Imatinib, or another inhibitor (SU9518), with administration starting 3 days after irradiation [1].
- **Key Findings:** Both **SU11657** and Imatinib **markedly attenuated the development of pulmonary fibrosis** and, importantly, **prolonged the life span** of the irradiated mice compared to the control group. The study concluded that inhibition of the PDGF signaling pathway is a critical antifibrotic strategy [1].

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